molecular formula C25H18FN3O3 B11426395 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B11426395
M. Wt: 427.4 g/mol
InChI Key: JPSPSWCKGMCQKF-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic rings, combining a pyrazoloquinoline core with a dioxinopyrazole moiety. Its chemical formula is C22H15FNO3 , and its molecular weight is approximately 367.36 g/mol . The compound’s IUPAC name is quite a mouthful: 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline .

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve intricate steps, including cyclization reactions and functional group manipulations. Researchers have explored various strategies, but a detailed step-by-step synthesis would be too extensive for this article.

Industrial Production: While no specific industrial-scale production method is widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity:

  • Oxidation : The compound can undergo oxidation reactions, potentially leading to the formation of various oxygenated derivatives.
  • Reduction : Reduction processes may yield reduced forms of the compound.
  • Substitution : Substituent modifications are possible, affecting the phenyl and pyrazole rings.
Common Reagents and Conditions:
  • Oxidation : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under suitable conditions.
  • Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution : Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium methoxide).

Major Products: The specific products depend on the reaction conditions, but hydroxylation, methylation, and halogenation are common transformations.

Scientific Research Applications

Chemistry:

  • Medicinal Chemistry : Researchers explore its potential as a scaffold for drug development due to its unique structure.
  • Organic Synthesis : The compound serves as a challenging target for synthetic chemists.
Biology and Medicine:
  • Biological Activity : Investigations into its biological effects, such as enzyme inhibition or receptor binding.
  • Drug Discovery : Screening for potential therapeutic applications.
Industry:
  • Materials Science : Potential use in organic electronics or optoelectronic devices.

Mechanism of Action

The compound’s precise mechanism of action remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While this compound is relatively unique, similar heterocyclic structures include:

  • Pyrazoloquinolines : Explore related compounds with similar fused ring systems.
  • Dioxinopyrazoles : Investigate other dioxinopyrazole derivatives.

Properties

Molecular Formula

C25H18FN3O3

Molecular Weight

427.4 g/mol

IUPAC Name

14-(4-fluorophenyl)-12-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene

InChI

InChI=1S/C25H18FN3O3/c1-30-18-8-6-17(7-9-18)29-25-19-12-22-23(32-11-10-31-22)13-21(19)27-14-20(25)24(28-29)15-2-4-16(26)5-3-15/h2-9,12-14H,10-11H2,1H3

InChI Key

JPSPSWCKGMCQKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=C(C=C6)F

Origin of Product

United States

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